molecular formula C17H19N5 B12236975 3-{[4-(5-Methylpyrimidin-4-yl)piperazin-1-yl]methyl}benzonitrile

3-{[4-(5-Methylpyrimidin-4-yl)piperazin-1-yl]methyl}benzonitrile

Cat. No.: B12236975
M. Wt: 293.4 g/mol
InChI Key: UIZXHBPKDGLKBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{[4-(5-Methylpyrimidin-4-yl)piperazin-1-yl]methyl}benzonitrile is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzonitrile core linked to a piperazine ring, which is further substituted with a methylpyrimidine group. The presence of these functional groups imparts distinct chemical properties and reactivity to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[4-(5-Methylpyrimidin-4-yl)piperazin-1-yl]methyl}benzonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Piperazine Intermediate: The piperazine ring is synthesized by reacting ethylenediamine with diethylene glycol under acidic conditions.

    Introduction of the Methylpyrimidine Group: The piperazine intermediate is then reacted with 5-methylpyrimidine-4-carboxylic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired substituted piperazine.

    Attachment to the Benzonitrile Core: The final step involves the reaction of the substituted piperazine with 3-bromobenzonitrile under basic conditions, typically using potassium carbonate as the base, to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

3-{[4-(5-Methylpyrimidin-4-yl)piperazin-1-yl]methyl}benzonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the nitrile group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzonitrile core, using reagents such as sodium methoxide or sodium ethoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Sodium methoxide, sodium ethoxide

Major Products Formed

    Oxidation: Oxidized derivatives with altered functional groups

    Reduction: Amines

    Substitution: Substituted benzonitrile derivatives

Scientific Research Applications

3-{[4-(5-Methylpyrimidin-4-yl)piperazin-1-yl]methyl}benzonitrile has found applications in various scientific research fields:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a biochemical probe to study receptor-ligand interactions.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-{[4-(5-Methylpyrimidin-4-yl)piperazin-1-yl]methyl}benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering downstream signaling pathways. For instance, the piperazine ring may interact with neurotransmitter receptors, while the benzonitrile core can influence enzyme activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-{[4-(5-Methylpyrimidin-4-yl)piperazin-1-yl]methyl}benzonitrile
  • 3-{[4-(4-Methylpyrimidin-4-yl)piperazin-1-yl]methyl}benzonitrile
  • 3-{[4-(5-Ethylpyrimidin-4-yl)piperazin-1-yl]methyl}benzonitrile

Uniqueness

Compared to similar compounds, 3-{[4-(5-Methylpyrimidin-4-yl)piperazin-1-yl]methyl}benzonitrile stands out due to its specific substitution pattern, which imparts unique chemical properties and reactivity. This makes it particularly valuable in applications where precise molecular interactions are required.

Properties

Molecular Formula

C17H19N5

Molecular Weight

293.4 g/mol

IUPAC Name

3-[[4-(5-methylpyrimidin-4-yl)piperazin-1-yl]methyl]benzonitrile

InChI

InChI=1S/C17H19N5/c1-14-11-19-13-20-17(14)22-7-5-21(6-8-22)12-16-4-2-3-15(9-16)10-18/h2-4,9,11,13H,5-8,12H2,1H3

InChI Key

UIZXHBPKDGLKBK-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=CN=C1N2CCN(CC2)CC3=CC(=CC=C3)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.